N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 446.59 g/mol. The compound features multiple functional groups, including a thioether and a pyrimidine derivative, which contribute to its biological activity and potential therapeutic applications.
The compound is cataloged under the CAS number 898434-89-4 and has been studied in various scientific contexts, particularly in relation to its synthesis and pharmacological properties. It is commercially available from chemical suppliers such as BenchChem and Chemsrc, which provide detailed specifications regarding its purity and structural characteristics .
This compound can be classified as an organic thioamide due to the presence of the thioamide functional group. It also belongs to the broader category of pyrimidine derivatives, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.
The synthesis of N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide typically involves several steps:
The synthesis may require specific conditions such as controlled temperature, inert atmosphere (to prevent oxidation), and careful selection of solvents to optimize yield and purity. Common techniques used include refluxing, chromatography for purification, and spectroscopic methods (like NMR and mass spectrometry) for structure confirmation.
The molecular structure of N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide can be represented using various structural formulas:
InChI=1S/C23H31FN4O2S/c1-4-27(5-2)12-7-13-28-20-9-6-8-18(20)22(26-23(28)30)31-15-21(29)25-17-11-10-16(3)19(24)14-17/h10-11,14H,4-9,12-13,15H2,1-3H3,(H,25,29)
This notation provides insight into the connectivity of atoms within the molecule.
The compound's key data includes:
N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions due to its functional groups:
These reactions often require specific conditions such as pH control and temperature regulation to achieve desired outcomes without degrading sensitive functional groups.
The mechanism of action for N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is not fully elucidated but likely involves interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that compounds with similar structures often exhibit activity against various targets in cancer therapy and inflammation modulation. Further studies are essential to clarify its specific interactions within biological systems.
While detailed physical properties such as boiling point or melting point are not extensively documented for this compound, general characteristics can be inferred from its structure:
Chemical properties include reactivity towards nucleophiles due to the presence of electrophilic centers in the molecule. Its behavior under different pH conditions should also be investigated for potential applications in drug formulation.
N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yltihio)acetamide has potential applications in:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8